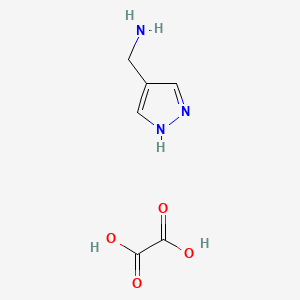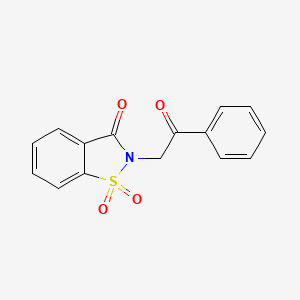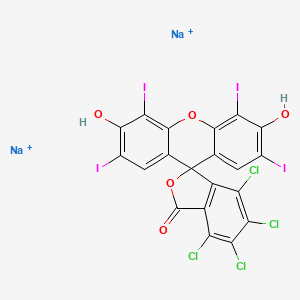
3,3'-(Propylazanediyl)dipropanenitrile
Descripción general
Descripción
3,3’-(Propylazanediyl)dipropanenitrile is a chemical compound that contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 triple bonds, 1 tertiary amine (aliphatic), and 2 nitrile(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of 3,3’-(Propylazanediyl)dipropanenitrile is characterized by a series of bonds. It contains 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 triple bonds, 1 tertiary amine (aliphatic), and 2 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-(Propylazanediyl)dipropanenitrile are characterized by its molecular structure, which includes 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 triple bonds, 1 tertiary amine (aliphatic), and 2 nitrile(s) (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Structure of Silver(I) Complexes
3,3'-(Propylazanediyl)dipropanenitrile has been utilized in the synthesis of new silver(I) complexes. These complexes exhibit different structural forms based on the metal to ligand ratio, influencing the final structure of the synthesized compound (Yuan, 2011).
Electronic Donors in Chemistry
This compound has been part of the synthesis process for electronic donors in chemistry. Specifically, it has been involved in the creation of new dithiolene ligand precursors, which are essential for studying the electrochemical properties of compounds (Silva et al., 2015).
Reactivity and Structural Analysis
In a study exploring the reactivity of certain compounds, 3,3'-(Propylazanediyl)dipropanenitrile was instrumental in forming planar five-membered heterocycles with biradical character. This research offers insights into the reactivity and potential applications of this compound in more complex chemical reactions (Hinz, Schulz & Villinger, 2015).
Molecular Structure and Interaction Analysis
The molecular structure and interaction characteristics of 3,3'-(Propylazanediyl)dipropanenitrile have been analyzed, revealing how its components influence the overall structure and stability of the molecule. This study is crucial for understanding the molecular interactions within complex compounds (Ni et al., 2003).
Degradation in Environmental Applications
The degradation of compounds related to 3,3'-(Propylazanediyl)dipropanenitrile in an aqueous solution was investigated using a specific micro-electrolysis system. This research is significant for understanding the environmental impact and degradation processes of such compounds (Lai et al., 2013).
Propiedades
IUPAC Name |
3-[2-cyanoethyl(propyl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-7-12(8-3-5-10)9-4-6-11/h2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDHLBINXPPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607036 | |
| Record name | 3,3'-(Propylazanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Propylazanediyl)dipropanenitrile | |
CAS RN |
1555-59-5 | |
| Record name | 3,3′-(Propylimino)bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(Propylazanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





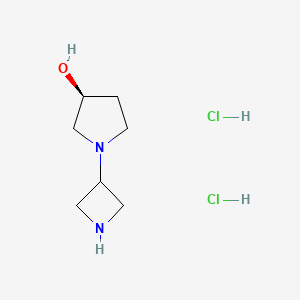
![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)
![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

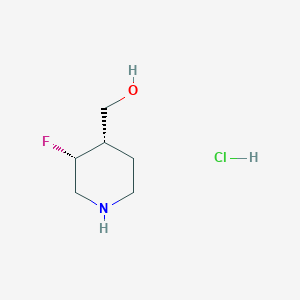
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)
![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
